(-)-Catechin gallate (CG) is a type of catechin polyphenol found in various plants, including green tea extracts []. Scientific research into (-)-catechin gallate explores its potential health benefits and biological activities. Here's a breakdown of some key areas of investigation:
One major area of research focuses on the antioxidant properties of (-)-catechin gallate. Like other polyphenols, CG is believed to possess free radical scavenging abilities, potentially protecting cells from oxidative damage linked to various chronic diseases []. Studies suggest it might be even more effective than its close relative, (-)-epigallocatechin gallate (EGCG), another green tea catechin [].
Research also investigates the potential anti-inflammatory effects of (-)-catechin gallate. In vitro and in vivo studies suggest CG may help reduce inflammation by modulating certain inflammatory pathways [, ]. However, more research is needed to fully understand these mechanisms and potential therapeutic applications.
Scientific exploration of (-)-catechin gallate extends beyond antioxidant and anti-inflammatory properties. Some studies examine its potential role in:
(-)-Catechin gallate is a gallate ester formed from the condensation of gallic acid and catechin. Specifically, it is derived from the (3R)-hydroxy group of catechin and is classified as a type of catechin polyphenol. Its molecular formula is C22H18O10, and it is known for its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
(-)-Catechin gallate participates in various oxidation reactions. Studies indicate that it can react with peroxyl radicals, leading to the formation of several oxidation products. The primary site for these reactions is the trihydroxyphenyl B-ring of catechins, which undergoes transformations during oxidation processes . Notably, under strong alkaline conditions, (-)-catechin gallate can hydrolyze and oxidize to yield gallic acid and other flavanol derivatives .
The biological activities of (-)-catechin gallate are extensive:
Several methods exist for synthesizing (-)-catechin gallate:
(-)-Catechin gallate has diverse applications across various fields:
Research indicates that (-)-catechin gallate interacts with various biological molecules:
Several compounds share structural similarities with (-)-catechin gallate. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(-)-Epigallocatechin gallate | Similar catechin base | Higher antioxidant potency; more studied in cancer research |
(-)-Epicatechin gallate | Similar catechin base | Different hydroxyl group positioning; less potent antioxidant |
Gallocatechin gallate | Epimer of catechin | Exhibits lower cholesterol absorption inhibition compared to (-)-epigallocatechin gallate |
Procyanidins | Polymeric flavanols | Larger molecular weight; different biological activities related to cardiovascular health |
(-)-Catechin gallate stands out due to its specific structural features that enhance its antioxidant capacity while providing unique biological activities not fully replicated by its analogs.
(-)-Catechin gallate represents a significant gallated flavanol compound with the molecular formula C₂₂H₁₈O₁₀ and a molecular weight of 442.37 g/mol [1] [2]. The compound is formally designated under the Chemical Abstracts Service number 130405-40-2 and bears the systematic name (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate [1] [3].
The stereochemical configuration of (-)-catechin gallate is characterized by a (2S,3R) arrangement at the two chiral centers located on carbon atoms 2 and 3 of the heterocyclic C-ring [4]. This trans-diaxial configuration distinguishes it from the epicatechin gallate stereoisomer, which possesses a (2R,3R) configuration representing a cis-diequatorial arrangement [4] [5]. The compound contains two benzene rings designated as rings A and B, along with a heterocyclic ring C, creating a characteristic flavan-3-ol backbone structure that is subsequently esterified with gallic acid at the 3-position [4].
The molecular architecture comprises three distinct structural domains: the catechin moiety containing the A-ring (resorcinol-type structure with hydroxyl groups at positions 5 and 7), the B-ring (catechol-type structure with hydroxyl groups at positions 3' and 4'), and the galloyl ester group featuring a trihydroxybenzoate moiety [1] [3]. This structural arrangement contributes to the compound's unique physicochemical properties and biological activities.
Nuclear magnetic resonance spectroscopic analysis of (-)-catechin gallate reveals characteristic chemical shift patterns consistent with its gallated flavanol structure [6]. The ¹H NMR spectrum displays anomeric and hydroxymethine protons in the spectral region of 5.40-3.2 parts per million, with the broad signal at 5.40 parts per million attributed to anomeric protons of glucose units [6]. Chemical shift perturbations have been observed upon interaction with macromolecular systems, with downfield shifts of 0.03-0.04 parts per million detected for specific protons including H3, H4, H2', and H6' positions [6].
Diffusion-ordered spectroscopy combined with spin-lattice relaxation time determinations provides valuable structural information regarding molecular dynamics and intermolecular interactions [6]. The technique demonstrates decreased translational diffusivity and altered spin-lattice relaxation times upon complex formation, indicating restricted molecular motion characteristic of macromolecular association [6].
Fourier transform infrared spectroscopic characterization of (-)-catechin gallate reveals multiple characteristic absorption bands indicative of its polyphenolic structure [7]. The hydroxyl stretching vibrations appear in the broad region of 3650-3200 cm⁻¹, corresponding to both aromatic and aliphatic hydroxyl groups [7]. The carbonyl stretch of the ester linkage between catechin and gallic acid manifests at 1640 cm⁻¹, representing the amide I region [7].
Additional characteristic bands include the N-H bending vibration at 1570 cm⁻¹ (amide II region), C-N stretching at 1416 cm⁻¹ (amide III region), and the distinctive C-O stretching of the saccharide structure at 1080 cm⁻¹ [7]. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, confirming the presence of aromatic ring systems [7]. These spectral features provide definitive confirmation of the gallate ester formation and the integrity of the catechin backbone structure.
Mass spectrometric analysis of (-)-catechin gallate employs electrospray ionization techniques in both positive and negative ionization modes [8] [9]. In positive ionization mode, the protonated molecular ion [M+H]⁺ appears at m/z 443, while the deprotonated molecular ion [M-H]⁻ is observed at m/z 441 in negative mode [8]. Tandem mass spectrometry reveals characteristic fragmentation patterns including the loss of gallic acid (molecular weight 170) and galloyl groups (molecular weight 152), producing fragment ions that are diagnostic for gallated catechins [8] [9].
The mass spectral fragmentation behavior demonstrates the typical loss of the galloyl moiety, consistent with the ester linkage susceptibility under collision-induced dissociation conditions [8]. High-resolution mass measurements confirm the empirical formula assignment and provide definitive molecular weight determination [8]. The fragmentation patterns serve as valuable tools for structural confirmation and distinguish (-)-catechin gallate from other catechin stereoisomers and non-gallated analogs [9].
The stereoisomeric relationship between (-)-catechin gallate and (-)-epicatechin gallate represents a fundamental structural distinction that significantly influences their physicochemical and biological properties [10] [5]. Both compounds share the identical molecular formula C₂₂H₁₈O₁₀ and molecular weight of 442.37 g/mol, yet their stereochemical configurations at the C2 and C3 positions create distinct three-dimensional molecular architectures [10] [5].
(-)-Catechin gallate exhibits a (2S,3R) trans-diaxial configuration, while (-)-epicatechin gallate possesses a (2R,3R) cis-diequatorial arrangement [4] [5]. This stereochemical distinction affects the spatial orientation of the galloyl moiety relative to the flavanol backbone, influencing molecular interactions and binding affinities [5]. Gas-phase hydrogen-deuterium exchange studies have revealed that stereoisomerism significantly impacts exchange kinetics, with catechin gallate demonstrating substantially larger rate constants for deuterium incorporation compared to epicatechin gallate [5].
Ultraviolet-visible spectroscopic analysis reveals subtle but measurable differences between the stereoisomers [11]. (-)-Catechin gallate exhibits maximum absorbance at 273.6 nm in aqueous solution, while (-)-epicatechin gallate shows λmax at 276.8 nm [11]. In organic solvents such as methanol and ethanol, both compounds display similar spectral characteristics, though (-)-epicatechin gallate maintains a slightly red-shifted absorption maximum [11].
Mass spectrometric hydrogen-deuterium exchange experiments demonstrate distinctive kinetic behaviors between the stereoisomers [5]. (-)-Catechin gallate shows significantly faster exchange rates for the incorporation of the fifth and sixth deuteriums, with rate constants that are ten to twenty times larger than those observed for (-)-epicatechin gallate [5]. These differences lead to observable variations in mass spectra, particularly at extended exchange times, where the base peak for catechin gallate corresponds to the species with six incorporated deuteriums, whereas epicatechin gallate predominantly shows five deuterium incorporations [5].
Computational modeling studies reveal that the stereochemical differences profoundly affect molecular conformation and intermolecular interactions [5]. (-)-Catechin gallate molecular ions adopt conformations where the gallate group is oriented nearly parallel to the flavonoid B-ring, facilitating hydrogen bonding between the charge site and nearby hydroxyl groups [5]. In contrast, (-)-epicatechin gallate conformations feature the gallate group oriented nearly perpendicular to the flavonoid B-ring, limiting hydrogen bonding interactions and reducing charge site migration between the two moieties [5].
Comparative biological studies demonstrate that both (-)-catechin gallate and (-)-epicatechin gallate exhibit superior anti-proliferative and anti-inflammatory activities compared to non-gallated catechins and even (-)-epigallocatechin gallate in certain cellular systems [10] [12]. However, subtle differences in their activities have been observed, with (-)-epicatechin gallate showing slightly enhanced nuclear factor kappa-light-chain-enhancer inhibition compared to (-)-catechin gallate [10]. Both gallated stereoisomers demonstrate approximately 100-fold stronger binding affinities toward human serum albumin compared to their non-gallated counterparts [13].
The thermodynamic stability of (-)-catechin gallate follows well-established kinetic principles governing flavanol degradation and epimerization processes [14]. Kinetic studies reveal that thermal degradation follows first-order reaction kinetics, with rate constants conforming to the Arrhenius equation across temperature ranges from 100°C to 165°C [14]. The activation energy for epimerization from the (-)-configuration to non-epi structures has been determined to be 119.3 kJ/mol, while the activation energy for total degradation is significantly lower at 41.6 kJ/mol [14].
Temperature-dependent stability studies demonstrate that (-)-catechin gallate maintains structural integrity at temperatures below 100°C, with optimal storage conditions maintained at 2-8°C to minimize degradation processes [14] [15]. At elevated temperatures, the compound undergoes complex reactions including oxidation, polymerization, and epimerization, leading to the formation of various degradation products including the corresponding epicatechin gallate isomer [14].
The stability of (-)-catechin gallate exhibits strong pH dependence, with maximum stability observed around pH 4.0 [15]. Kinetic studies across pH ranges from 1.5 to 7.0 reveal that catechins demonstrate enhanced stability at slightly acidic conditions compared to neutral or alkaline environments [15]. The compound shows decreased stability at both highly acidic and alkaline pH values, with accelerated degradation kinetics observed at pH extremes [15].
Empirical models for catechin content as a function of pH and temperature have been established, providing useful approaches for shelf-life calculations and degradation predictions under various environmental conditions [15]. These models demonstrate good correlation between concentrated solution behavior and powder system stability, indicating consistent degradation mechanisms across different physical states [15].
Molecular dynamics simulations and structural studies reveal that (-)-catechin gallate exhibits significant conformational flexibility, particularly regarding the orientation of the galloyl moiety relative to the catechin backbone [16] [17]. The galloyl group can adopt various rotational conformations around the ester linkage, influencing the compound's ability to interact with biological targets and affecting its overall molecular shape [16].
Nuclear magnetic resonance relaxation studies provide insights into the molecular dynamics of (-)-catechin gallate in solution, revealing restricted rotational motion of the galloyl group compared to free gallic acid [18]. The presence of multiple hydroxyl groups creates extensive intramolecular hydrogen bonding networks that stabilize certain conformational states while allowing for dynamic interconversion between different rotameric forms [16].
Storage stability studies demonstrate that (-)-catechin gallate is sensitive to environmental factors including light, oxygen, and humidity [19]. Under fluorescent light exposure, significant degradation occurs with losses of up to 42% observed over 20-day storage periods [19]. Protection from light substantially improves stability, with only 10.8% degradation observed under complete light protection conditions [19].
Irritant